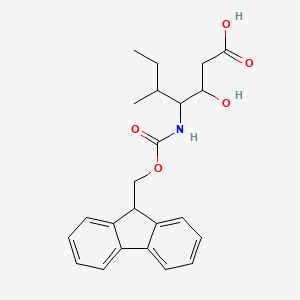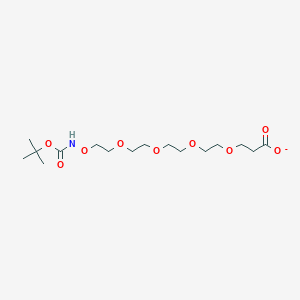![molecular formula C8H12ClN3OS B14785899 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
The synthesis of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide typically involves the reaction of 2-amino-5-chlorothiazole with N-methylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学研究应用
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest due to their diverse biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
作用机制
The mechanism of action of 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell proliferation and survival .
相似化合物的比较
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial and anticancer activities.
2-amino-4-chlorothiazole: Exhibits similar biological activities but with different potency and selectivity.
2-amino-5-bromothiazole: Another thiazole derivative with notable antimicrobial properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
属性
分子式 |
C8H12ClN3OS |
|---|---|
分子量 |
233.72 g/mol |
IUPAC 名称 |
2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-5(10)7(13)12(2)4-6-3-11-8(9)14-6/h3,5H,4,10H2,1-2H3 |
InChI 键 |
NBZAXXFTPJSYNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)CC1=CN=C(S1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


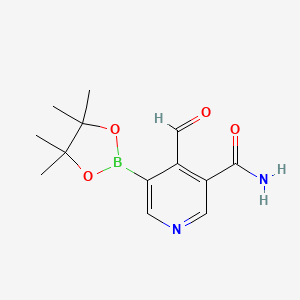
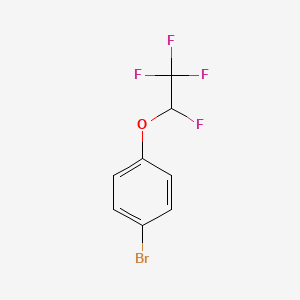
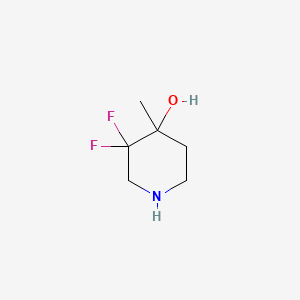
![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)
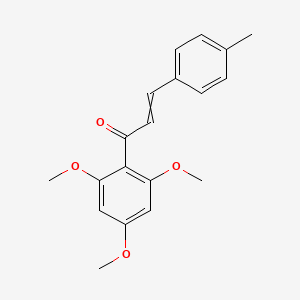
![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)
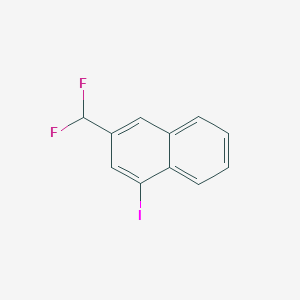
![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
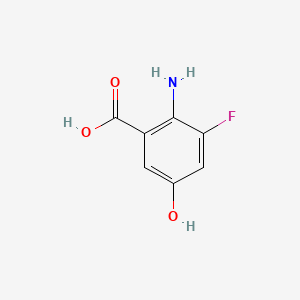
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
